molecular formula C15H15N3O3S2 B4329689 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No. B4329689
M. Wt: 349.4 g/mol
InChI Key: SSFZRSILPGTQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of AKT, a protein kinase that plays a key role in regulating cell survival and proliferation. In

Mechanism of Action

7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one inhibits the activity of AKT by binding to its pleckstrin homology (PH) domain, which is responsible for the recruitment of AKT to the plasma membrane. This binding prevents AKT from being activated by upstream signaling pathways, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been shown to have potent anti-cancer activity in vitro and in vivo. In preclinical studies, 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been found to inhibit the growth of various types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has also been found to enhance the anti-tumor activity of other chemotherapeutic agents, suggesting that it may have potential as a combination therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is its specificity for AKT inhibition, which reduces the risk of off-target effects. However, 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been found to have limited solubility in aqueous solutions, which may limit its effectiveness in vivo. In addition, 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has not yet been evaluated in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

Future research on 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one should focus on evaluating its safety and efficacy in clinical trials. In addition, further studies are needed to determine the optimal dosing and administration schedule for 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one, as well as its potential for combination therapy with other chemotherapeutic agents. Other future directions could include the development of more potent and selective AKT inhibitors, as well as the identification of biomarkers that can predict which patients are most likely to benefit from AKT inhibition.

Scientific Research Applications

7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been extensively studied for its potential therapeutic applications in cancer treatment. AKT is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of various types of cancer. 7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been found to inhibit the activity of AKT and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

7-piperidin-1-ylsulfonyl-[1,3]thiazolo[3,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c19-14-12-10-11(23(20,21)17-6-2-1-3-7-17)4-5-13(12)18-8-9-22-15(18)16-14/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFZRSILPGTQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4C=CSC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
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7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
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7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 6
7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

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